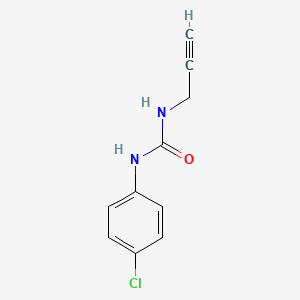

Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-

Description

Contextualization within Substituted Urea (B33335) Derivatives and Propynyl-Substituted Phenylureas

Substituted ureas are a cornerstone in various fields of chemical research, from medicinal chemistry to materials science. The urea functional group is a versatile scaffold capable of forming stable hydrogen bonds, a property that is crucial for interactions with biological targets. nih.gov The synthesis of these compounds often involves the reaction of an isocyanate with an amine, a flexible method that allows for the introduction of a wide array of substituents.

The subject compound, with its p-chlorophenyl and 2-propynyl groups, is a member of two significant subclasses:

Substituted Urea Derivatives: This broad category encompasses compounds with diverse biological activities, including antitumor and antimicrobial properties. nih.gov The nature of the substituents on the urea nitrogen atoms plays a critical role in determining the molecule's conformational preferences and, consequently, its biological function. nih.gov

Propynyl-Substituted Phenylureas: The inclusion of a propargyl group (a 2-propynyl group) introduces a reactive alkyne functionality. This feature is of particular interest in synthetic chemistry as it allows for further molecular modifications and the construction of more complex structures. researchgate.net The propargyl group's versatility makes it a valuable component in the design of novel compounds with potential applications in various research areas. researchgate.netmdpi.com

The general structure of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- is detailed in the table below.

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-3-(prop-2-yn-1-yl)urea |

| CAS Number | 57105-65-4 |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.65 g/mol |

Historical Development and Initial Academic Investigations of Structurally Related Compounds

The development of substituted ureas as biologically active agents has a rich history, particularly in the field of agriculture. The discovery of the herbicidal properties of phenylurea derivatives shortly after World War II marked a significant milestone in weed management. google.com These compounds were found to be effective inhibitors of photosynthesis, a mode of action that led to their widespread use. iglobaljournal.com

The initial academic investigations into phenylurea herbicides laid the groundwork for the synthesis and study of a vast number of analogs. Researchers explored how different substituents on the phenyl ring and the urea nitrogens influenced herbicidal activity and selectivity. This exploration paved the way for the development of compounds with improved efficacy and environmental profiles.

While specific early academic investigations focusing solely on Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- are not extensively documented in readily available literature, the study of related compounds provides a clear historical context. For instance, research on various N,N'-disubstituted ureas has been a continuous effort, with numerous patents and publications detailing their synthesis and potential applications. google.com The synthesis of N,N'-bis(4-chlorophenyl)urea, for example, has been reported through the self-condensation of 4-chlorophenyl isocyanate. researchgate.net

The exploration of propargyl-containing molecules has also been an active area of research, with studies focusing on their synthesis and utility as building blocks for more complex chemical entities. researchgate.netmdpi.com The introduction of the propargyl group into various molecular scaffolds has been a strategy to create novel compounds with diverse chemical reactivity and potential biological activities. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-prop-2-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-2-7-12-10(14)13-9-5-3-8(11)4-6-9/h1,3-6H,7H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTMRZVIJKJISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205729 | |

| Record name | Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57105-65-4 | |

| Record name | Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057105654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Urea (B33335), 1-(p-chlorophenyl)-3-(2-propynyl)-

The most common and established method for synthesizing asymmetrically substituted ureas, such as 1-(p-chlorophenyl)-3-(2-propynyl)urea, involves the reaction of an isocyanate with an amine. This method is widely used due to its efficiency and the ready availability of the starting materials.

Reaction Mechanisms and Pathways for Urea Formation

The fundamental reaction for the formation of 1-(p-chlorophenyl)-3-(2-propynyl)urea is the nucleophilic addition of propargylamine (B41283) to p-chlorophenyl isocyanate. The mechanism proceeds as follows: the lone pair of electrons on the nitrogen atom of the propargylamine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage. The reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), at room temperature. nih.gov No catalyst is generally required for this straightforward and high-yielding reaction.

The general reaction can be depicted as:

p-Cl-C₆H₄-N=C=O + H₂N-CH₂-C≡CH → p-Cl-C₆H₄-NH-C(O)-NH-CH₂-C≡CH

Methodologies for Compound Isolation and Purification

Following the synthesis, the isolation and purification of 1-(p-chlorophenyl)-3-(2-propynyl)urea are crucial to obtain a product of high purity. A common and effective method for the purification of urea derivatives is recrystallization. nih.gov The choice of solvent for recrystallization is critical and is determined by the solubility of the urea compound at different temperatures. Often, a solvent system is employed where the compound is soluble at an elevated temperature and sparingly soluble at a lower temperature, allowing for the formation of pure crystals upon cooling. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then the solution is allowed to cool slowly. The purified urea derivative crystallizes out of the solution, leaving impurities behind in the solvent. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the recrystallized compound can be confirmed by various analytical techniques, including melting point determination, and spectroscopic methods such as NMR and IR. nih.gov

Advanced Synthetic Approaches to Propargylic Urea Frameworks

Beyond the traditional synthesis, advanced methodologies are being explored to construct and modify propargylic urea frameworks, leading to novel structures with potential applications. These approaches often involve metal-catalyzed reactions that enable unique chemical transformations.

Organo-Catalyzed Intramolecular Hydroamidation Reactions

Organo-catalyzed intramolecular hydroamidation of propargylic ureas represents a modern approach to synthesize cyclic urea derivatives. While specific examples for 1-(p-chlorophenyl)-3-(2-propynyl)urea are not extensively documented, related gold(I)-catalyzed intramolecular hydroamination of N-allenyl ureas to form pyrrolidine (B122466) derivatives has been reported, showcasing the potential of such catalytic systems. nih.gov These reactions typically involve the activation of the alkyne or allene (B1206475) moiety by a gold catalyst, followed by the intramolecular attack of the urea nitrogen.

Exploration of Cyclization Processes and Intermediates in Urea Synthesis

The propargyl group in 1-(p-chlorophenyl)-3-(2-propynyl)urea offers a reactive handle for various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds. Both palladium and gold catalysts have been shown to be effective in promoting the cyclization of propargylic ureas. organic-chemistry.orgnih.govchemrevlett.com For instance, palladium-catalyzed cyclization of ureas derived from o-haloarylamines can furnish imidazopyridinones and benzoimidazolones in excellent yields. nih.gov Gold-catalyzed cyclization of o-(buta-1,3-diyn-1-yl-)-substituted N-aryl ureas can lead to the formation of complex polycyclic systems like pyrimido[1,6-a]indol-1(2H)-ones through a twofold cyclization process. nih.gov

Silver catalysts have also been employed in the cyclization of propargylic ureas. For example, the reaction of propargylic ureas with silver nitrate (B79036) can lead to the formation of 2-imidazolones through a regioselective 5-exo-dig cyclization. chemrevlett.com The proposed mechanism involves the coordination of the silver ion to the triple bond, which facilitates the intramolecular nucleophilic attack by the urea nitrogen. chemrevlett.com

Table 1: Examples of Metal-Catalyzed Cyclization of Propargylic Ureas

| Catalyst System | Substrate Type | Product | Yield (%) | Reference |

| Pd(OAc)₂, dppb, NaHCO₃ | o-Bromoaryl urea | Benzoimidazolone | 95 | organic-chemistry.org |

| AuCl | Solid-supported terminal propargylic urea | 2-Imidazolidinone | up to 99 | chemrevlett.com |

| AgOTf | Propargylic urea | 2-Imidazolone | Not specified | chemrevlett.com |

| Au(I)-catalyst 11 | o-(Buta-1,3-diyn-1-yl-)-substituted N-aryl urea | Pyrimido[1,6-a]indol-1(2H)-one | Good | nih.gov |

This table is interactive. Click on the headers to sort.

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The design and synthesis of analogs of 1-(p-chlorophenyl)-3-(2-propynyl)urea are driven by the search for compounds with specific biological activities. Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of the parent molecule to enhance potency and selectivity. The chlorophenyl and propargyl moieties are key pharmacophores that can be systematically modified.

For instance, the substitution pattern on the phenyl ring can significantly influence the biological activity. SAR studies on diaryl urea derivatives have shown that the presence and position of a chloro group on the phenyl ring can impact the antiproliferative activity of the compounds. nih.gov In some cases, a 4-chloro substitution enhances activity, while in others, it does not show a clear benefit. nih.gov

The propargyl group can also be replaced with other functionalities to explore their impact on activity. For example, replacing the propargyl group with other alkyl or aryl groups can lead to derivatives with different biological profiles. The urea linkage itself is another point of modification, where it can be replaced by thiourea (B124793) or other bioisosteres.

Table 2: SAR Insights from Diaryl Urea Derivatives

| Compound Modification | Observation | Reference |

| Substitution of a chloro group at the 4-position of the phenyl ring | Can enhance antiproliferative activity in some derivatives. | nih.gov |

| Replacement of ester group with an amide group in the scaffold | Can significantly enhance antiproliferative effects. | nih.gov |

| Linear extension of the molecule | Can enhance antiproliferative activity. | nih.gov |

| Substitution on the urea nitrogen | Can affect conformational preferences and biological activity. | google.com |

This table is interactive. Click on the headers to sort.

The synthesis of these analogs generally follows the established methods for urea formation, reacting a modified isocyanate with a modified amine. The resulting library of compounds is then screened for biological activity to establish a comprehensive SAR.

Molecular Structure, Reactivity, and Computational Chemistry Investigations

Theoretical Characterization of Urea (B33335), 1-(p-chlorophenyl)-3-(2-propynyl)-

Theoretical characterization of this compound is achieved through a variety of computational methods, with Density Functional Theory (DFT) being a cornerstone for understanding its electronic nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized molecular geometry and electronic properties. researchgate.netresearching.cn Such calculations are foundational for understanding the molecule's stability and reactivity. While specific studies on this exact molecule are not prevalent, the methodology is well-established for similar aryl urea derivatives. researching.cnresearchgate.net

Quantum chemical descriptors provide a quantitative framework for understanding the reactivity and kinetic stability of a molecule. Key descriptors for Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with their energy gap. acadpubl.eumalayajournal.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. acadpubl.eumalayajournal.org For illustrative purposes, a hypothetical table of quantum chemical descriptors for Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-, calculated using DFT, is presented below.

Table 1: Hypothetical Quantum Chemical Descriptors

| Descriptor | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

The distribution of atomic charges, calculated through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the electrophilic and nucleophilic sites within the molecule. nih.govnih.gov In this urea derivative, the carbonyl oxygen is expected to carry a partial negative charge, making it a potential site for electrophilic attack, while the carbonyl carbon would have a partial positive charge.

Vibrational spectroscopy, in conjunction with theoretical calculations, is instrumental in identifying intramolecular interactions such as hydrogen bonds. In Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-, the N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen is a primary hydrogen bond acceptor. nih.govresearchgate.net

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra. The N-H stretching vibrations are particularly sensitive to hydrogen bonding; a shift to lower wavenumbers (red shift) in the IR spectrum can indicate the presence of strong intermolecular or intramolecular hydrogen bonding. nih.gov

Table 2: Hypothetical Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Calculated Frequency | Experimental Correlation |

|---|---|---|

| N-H Stretch | 3400-3500 | Sensitive to H-bonding |

| C≡C-H Stretch | ~3300 | Characteristic of terminal alkynes |

| C=O Stretch | ~1650 | Influenced by conjugation and H-bonding |

Note: These are typical frequency ranges and would be refined by specific calculations.

Conformational Analysis and Molecular Dynamics Studies

The flexibility of the propynyl (B12738560) and chlorophenyl groups allows for multiple conformations of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-. Conformational analysis can be performed by systematically rotating the single bonds and calculating the potential energy surface to identify the most stable conformers. nih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. rsc.orgnih.gov By simulating the motion of atoms and molecules, MD studies can explore the conformational landscape, solvent effects, and the stability of potential intermolecular complexes. Such simulations are valuable for understanding how the molecule might interact with its environment. rsc.org

Reaction Mechanism Theoretical Studies Pertinent to Synthesis or Degradation Pathways

Theoretical studies can elucidate the reaction mechanisms involved in the synthesis and degradation of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-.

The synthesis of unsymmetrical ureas often involves the reaction of an isocyanate with an amine. nih.govmdpi.com For the target molecule, this would likely involve the reaction of p-chlorophenyl isocyanate with propargylamine (B41283). Computational chemistry can model the transition states and reaction intermediates of this process to determine the activation energies and reaction kinetics.

Degradation pathways can also be investigated theoretically. The hydrolysis of urea derivatives is a common degradation route. researchgate.netrsc.orgresearchgate.net Theoretical models can explore the mechanism of hydrolysis, which may be acid or base-catalyzed, by calculating the energy profiles of the reaction pathways.

Mechanisms of Action in Non Human Biological Systems

Elucidation of Herbicidal Mode of Action for Phenylurea Analogs

Phenylurea herbicides are classified as Photosystem II (PSII) inhibitors. researchgate.netresearchgate.net Their mode of action is targeted and specific, disrupting the light-dependent reactions of photosynthesis, which are essential for converting light energy into chemical energy. cambridge.org

The primary site of action for phenylurea herbicides is the D1 protein, a core component of the Photosystem II reaction center located in the thylakoid membranes of chloroplasts. ucanr.eduumn.edu These herbicides function by competitively inhibiting the binding of plastoquinone (B1678516) (PQ) at the Q_B_ binding site on the D1 protein. cambridge.orgpsu.edu

Under normal photosynthetic conditions, a mobile plastoquinone molecule docks at the Q_B_ site, accepting two electrons from the primary quinone electron acceptor, Q_A_, and two protons from the stroma. This process forms a reduced plastoquinole (PQH_2_) which then detaches and transfers the electrons to the next component in the chain, the cytochrome b_6_f complex. researchgate.net

Phenylurea herbicides, due to their structural conformation, exhibit a high affinity for this Q_B_ binding niche, displacing the native plastoquinone molecule. cambridge.org Molecular modeling studies indicate that the urea (B33335) moiety of the herbicide forms crucial hydrogen bonds with amino acid residues within the D1 protein, such as the side chain hydroxyl of serine 264 (Ser-264) and the peptide carbonyl group of alanine (B10760859) 251 (Ala-251). nih.gov This binding effectively blocks the electron flow from Q_A_ to Q_B_. psu.edu By interrupting this critical step, the entire photosynthetic electron transport chain is halted, preventing the production of ATP and NADPH, the energy and reducing power required for CO_2_ fixation. ucanr.eduumn.edu

The blockage of the PSII electron transport chain does not simply starve the plant of energy; it initiates a series of phototoxic events that lead to rapid cellular damage. researchgate.net The inability to reoxidize Q_A_ leads to an over-reduced state in PSII. psu.edu This energy backup results in the formation of highly reactive molecules, including triplet state chlorophyll (B73375) and singlet oxygen, a highly damaging reactive oxygen species (ROS). ucanr.edupsu.edu

These ROS molecules initiate a chain reaction of lipid peroxidation, attacking the unsaturated fatty acids within cellular membranes. ucanr.eduresearchgate.net This leads to a loss of membrane integrity, causing them to become leaky. The subsequent destruction of chlorophyll and carotenoid pigments, coupled with membrane leakage, allows cells and their organelles to dry out and disintegrate rapidly. ucanr.eduresearchgate.net

The visible symptoms of this physiological disruption in susceptible plants include a yellowing of the leaves (chlorosis), particularly between the veins, which begins at the leaf margins and progresses inward. umn.edu This is followed by tissue death (necrosis) as the cellular damage becomes irreversible. ucanr.eduumn.edu

| Physiological Effect | Underlying Mechanism | Observed Symptom | Reference(s) |

| Photosynthesis Inhibition | Phenylurea binds to D1 protein, blocking electron transport from Q_A to Q_B_. | Cessation of CO_2_ fixation and energy production. | cambridge.orgucanr.edu |

| Oxidative Stress | Formation of Reactive Oxygen Species (ROS) like singlet oxygen due to blocked electron flow. | Lipid peroxidation, destruction of pigments. | ucanr.edupsu.eduresearchgate.net |

| Cellular Damage | Loss of membrane integrity due to lipid peroxidation. | Leakage of cell contents, rapid desiccation. | researchgate.net |

| Visual Plant Injury | Destruction of chlorophyll and cell death. | Interveinal chlorosis (yellowing) followed by necrosis (browning/death) of leaf tissue. | umn.edu |

Biochemical and Cellular Pathways Influenced by Substituted Ureas in Plants

Beyond the primary impact on photosynthesis, substituted ureas can influence other critical biochemical pathways, notably those involved in nitrogen metabolism and enzymatic detoxification systems.

Nitrogen is a crucial macronutrient, and its assimilation is fundamental to plant growth. In agricultural contexts, urea is a primary nitrogen fertilizer. Plants metabolize this externally supplied urea, as well as urea derived from arginine catabolism, via the enzyme urease, which hydrolyzes it into ammonia (B1221849) and carbon dioxide. unl.edu The resulting ammonia is then assimilated into amino acids through the glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT) cycle. researchgate.netnih.gov

Herbicides have the potential to interfere with these nitrogen metabolism enzymes. encyclopedia.pub Research has demonstrated that the phenylurea herbicide diuron (B1670789) can inhibit the activity of soil urease. chemijournal.comresearchgate.net This inhibition can disrupt the normal nitrogen cycle. Studies on urease inhibitors have shown that blocking urease activity can negatively affect urea uptake and reduce the activity of glutamine synthetase, a key enzyme for assimilating ammonia into organic forms. frontiersin.org Therefore, by inhibiting urease, a substituted urea herbicide like 1-(p-chlorophenyl)-3-(2-propynyl)-urea could potentially disrupt the plant's ability to process and utilize key nitrogen sources, compounding the stress induced by photosynthetic inhibition. encyclopedia.pub

The most significant enzyme-mediated interaction for phenylurea herbicides is their own metabolism by the plant's detoxification systems. scielo.br This process is a major determinant of herbicide selectivity. In tolerant plant species, phenylurea compounds are recognized as xenobiotics and are subjected to a multi-phase detoxification process. nih.govresearchgate.net

Phase I: The herbicide molecule undergoes modification, typically through oxidation or hydrolysis, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s). scielo.brnih.gov For phenylurea herbicides, common reactions include N-demethylation or N-dealkylation and hydroxylation of the phenyl ring. scielo.brnih.gov These reactions render the molecule less phytotoxic.

Phase II: The modified herbicide is then conjugated (bound) to endogenous molecules like glutathione (B108866), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This makes the compound more water-soluble and marks it for transport.

Phase III: The conjugated herbicide is sequestered away into the vacuole or incorporated into cell wall components, effectively removing it from the cytoplasm where it could cause harm. nih.gov

In susceptible plants, these enzymatic systems are either absent or operate too slowly to prevent the herbicide from reaching its target site (the D1 protein) in sufficient concentration to cause irreversible damage. scielo.br Thus, the disruption is twofold: in susceptible plants, the herbicide disrupts photosynthesis, while in tolerant plants, the plant's enzymes disrupt the herbicide.

| Enzyme System | Interaction with Phenylurea Herbicide | Outcome in Tolerant Plants | Reference(s) |

| Cytochrome P450s | Catalyze Phase I metabolism (e.g., N-dealkylation, hydroxylation). | Detoxification, reduced phytotoxicity. | scielo.brnih.govnih.gov |

| Glutathione S-Transferases (GSTs) | Catalyze Phase II metabolism (conjugation with glutathione). | Increased water solubility, preparation for sequestration. | cambridge.orgnih.gov |

| Urease | Potential for inhibition by the herbicide molecule. | Possible disruption of nitrogen assimilation from urea sources. | encyclopedia.pubchemijournal.com |

Molecular Basis of Selectivity and Efficacy in Target Organisms (Non-Human)

The selective efficacy of phenylurea herbicides—their ability to kill weeds while leaving crops unharmed—is governed by specific molecular and biochemical differences between plant species. frontiersin.org This selectivity is not absolute and depends on the herbicide's structure, application rate, and environmental factors, but it is fundamentally rooted in two mechanisms: target-site modification and differential metabolism. scielo.brunl.edu

Target-Site Based Resistance: The most well-documented form of target-site resistance to PSII inhibitors involves genetic mutations in the chloroplast gene psbA, which encodes the D1 protein. unl.edu A single nucleotide polymorphism can lead to a change in one amino acid at the herbicide-binding site. For example, a substitution of serine for glycine (B1666218) at position 264 (Ser264Gly) is a common mutation that confers high-level resistance to triazine herbicides and can affect the binding of phenylureas. unl.edu Similarly, other substitutions, like a change from valine to isoleucine at position 219, have been shown to provide resistance to the phenylurea diuron. unl.edu These changes alter the conformation of the binding pocket, reducing the herbicide's ability to bind effectively while still allowing the native plastoquinone to function, thus rendering the plant resistant.

Metabolism-Based Resistance: Differential metabolism is the most common and agriculturally significant basis for selectivity. scielo.brresearchgate.net Tolerant crop species can rapidly metabolize and detoxify the herbicide before it can accumulate to lethal concentrations at the PSII target site. scielo.br As described in section 4.2.2, this detoxification is carried out by enzyme families like P450s and GSTs. nih.govnih.gov Susceptible weed species either lack the specific enzymes needed to degrade the herbicide or possess them at levels too low to cope with the applied dose. scielo.br For instance, the degradation of phenylureas often begins with N-demethylation, a reaction catalyzed by P450 enzymes. A plant with a highly active P450 enzyme specific for this reaction will be tolerant, whereas a weed lacking this enzyme activity will be susceptible. researchgate.netnih.gov

Therefore, the efficacy of a compound like Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- is a function of its intrinsic ability to bind to the D1 protein and the target plant's genetic capacity to either prevent this binding via a modified target site or to enzymatically dismantle the herbicide molecule before it reaches its target.

Structure-Activity Relationships (SAR) Governing Biological Efficacy in Non-Human Models

The biological efficacy of phenylurea derivatives is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies on various analogs provide valuable insights into the features that govern their activity.

For Herbicidal Activity:

The herbicidal potency of phenylurea compounds is significantly influenced by the substituents on both the phenyl ring and the urea nitrogen atoms.

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as chlorine at the para-position (as seen in the target compound), are often associated with high herbicidal activity. researchgate.net The presence of a chlorine atom can influence the electronic properties and lipophilicity of the molecule, affecting its ability to reach and bind to the target site in the chloroplast.

For Cytokinin-like Activity:

The cytokinin-like activity of phenylurea derivatives is also highly dependent on their chemical structure.

Aromatic and Urea Components: The phenylurea core is essential for this activity. nih.govresearchgate.net The aromatic ring and the urea bridge are thought to be key for binding to cytokinin receptors. researchgate.net

Substituents on the Phenyl Ring: Similar to herbicidal activity, substitutions on the phenyl ring modulate cytokinin-like effects. Electron-withdrawing substituents can enhance activity. mdpi.com

Substituents on the Urea Nitrogen: The nature of the substituent on the second urea nitrogen is a major determinant of activity. The presence of a pyridyl ring in compounds like forchlorfenuron (B1673536) leads to exceptionally high cytokinin-like activity. nih.govresearchgate.net The 2-propynyl group in 1-(p-chlorophenyl)-3-(2-propynyl)urea represents a different type of substitution. The impact of this specific group on cytokinin receptor binding and subsequent signaling would require dedicated bioassays. However, the presence of an unsaturated bond in the side chain is a notable feature that could influence its biological activity.

The following table summarizes the key structural features and their general influence on the biological activity of phenylurea derivatives, providing a framework for understanding the potential efficacy of 1-(p-chlorophenyl)-3-(2-propynyl)urea.

| Structural Feature | General Influence on Herbicidal Activity (Photosystem II Inhibition) | General Influence on Cytokinin-like Activity |

| p-Chlorophenyl Group | Generally enhances activity due to favorable electronic and lipophilic properties. researchgate.net | Can contribute positively to activity. mdpi.com |

| Urea Bridge | Essential for binding to the D1 protein. | Critical component for interaction with cytokinin receptors. researchgate.net |

| N-Substitution (General) | Small alkyl or alkoxy groups are common in potent herbicides. researchgate.net | The nature of the substituent significantly impacts potency. nih.gov |

| 2-Propynyl Group | The specific effect of this unsaturated group on D1 protein binding is not widely documented but would influence molecular conformation and binding affinity. | The influence of this group on cytokinin receptor binding is not well-established compared to other substituents like pyridyl rings. |

Environmental Fate and Degradation Dynamics

Microbial Degradation Pathways of Urea (B33335), 1-(p-chlorophenyl)-3-(2-propynyl)- and Related Compounds

Microbial degradation is a primary driver in the environmental attenuation of phenylurea herbicides. researchgate.netoup.com The rate and extent of this biodegradation are influenced by the specific microbial populations present, soil type, and various environmental factors.

A diverse range of microorganisms, including bacteria and fungi, have been identified as capable of degrading phenylurea herbicides. Several bacterial strains, such as Arthrobacter sp. and Ochrobactrum anthropi, have demonstrated the ability to utilize these compounds as a source of carbon and nitrogen. nih.gov For instance, Ochrobactrum anthropi CD3 has been shown to completely remove herbicides like diuron (B1670789), linuron, and chlorotoluron (B1668836) from aqueous solutions. nih.gov

Fungi also play a significant role in the degradation of these compounds. Strains of micromycetes, particularly from soil environments, have been shown to deplete various phenylurea herbicides. nih.gov Notably, Rhizoctonia solani was found to be highly effective in degrading chlortoluron, diuron, and isoproturon (B30282). nih.gov The soil fungus Mortierella sp. is also known to metabolize several phenylurea herbicides, including chlorotoluron, diuron, isoproturon, and linuron. nih.gov

The enzymatic systems responsible for the initial steps of degradation often involve hydrolases that cleave the urea bond. nih.gov In many bacteria, the degradation of phenylurea herbicides is initiated by N-dealkylation, a process that removes the alkyl groups from the nitrogen atoms of the urea moiety. nih.govcapes.gov.br This is then typically followed by the hydrolysis of the resulting phenylurea to a substituted aniline (B41778). nih.gov The enzymes involved in these pathways are often inducible, meaning their production is triggered by the presence of the herbicide in the environment.

The kinetics of phenylurea herbicide biodegradation can vary significantly depending on environmental conditions. In laboratory studies with agricultural soils, the mineralization of the 14C-phenyl-labelled herbicide isoproturon to 14CO2 was observed to be between 5-25% over a period of 2-3 months at approximately 20°C. oup.com However, in soils with a history of repeated herbicide application, a more rapid and extensive mineralization of up to 40-50% within one month has been reported, suggesting microbial adaptation. oup.com

The degradation of phenylurea herbicides in aqueous solutions by specific bacterial strains can also be quite rapid. For example, Arthrobacter sp. N2 was able to completely degrade diuron in 10 hours, chlorotoluron in 30 hours, and isoproturon in 5 days. nih.gov The biodegradation of several phenylurea herbicides by Ochrobactrum anthropi CD3 in solution followed first-order kinetics. nih.gov

Interactive Table: Biodegradation Kinetics of Phenylurea Herbicides

| Compound | Microbial Strain | Environment | Half-life (DT50) | Mineralization Rate Constant (k) | Reference |

| Diuron | Ochrobactrum anthropi CD3 | Aqueous Solution | 2.0 days | 0.34 day⁻¹ | nih.gov |

| Linuron | Ochrobactrum anthropi CD3 | Aqueous Solution | 2.1 days | 0.33 day⁻¹ | nih.gov |

| Chlorotoluron | Ochrobactrum anthropi CD3 | Aqueous Solution | 2.9 days | 0.24 day⁻¹ | nih.gov |

| Isoproturon | Ochrobactrum anthropi CD3 | Aqueous Solution | 5.6 days | 0.12 day⁻¹ | nih.gov |

| Isoproturon | Mixed soil microorganisms | Agricultural Soil | 2-3 months for 5-25% mineralization | Not specified | oup.com |

Note: The data presented is for related phenylurea herbicides and serves as an indicator of the potential degradation kinetics for Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-.

The microbial degradation of phenylurea herbicides leads to the formation of various intermediate metabolites. The primary degradation pathway involves successive N-dealkylation, resulting in the formation of demethylated or dealkylated urea compounds. capes.gov.br For instance, the degradation of diuron produces N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently N-(3,4-dichlorophenyl)urea (DCPU). nih.gov

Abiotic Degradation Processes in Environmental Matrices

In addition to microbial action, abiotic processes can contribute to the degradation of phenylurea herbicides in the environment. These processes are primarily driven by light (photolysis) and water (hydrolysis).

Phenylurea herbicides can undergo photochemical decomposition when exposed to sunlight, both in water and on soil surfaces. tandfonline.com This photolytic degradation can lead to the transformation of the parent compound into various photoproducts. For example, studies on the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, a related compound, have shown that it decomposes under xenon lamp irradiation, which simulates sunlight. semanticscholar.orgnih.gov

The rate of photolysis is influenced by the medium in which the compound is present. The half-lives for the photodegradation of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea were determined in various solvents and in a simulated air environment. semanticscholar.orgnih.gov The reaction products can also differ depending on the conditions, such as the presence of oxygen. semanticscholar.orgnih.gov

Interactive Table: Photodegradation of a Related Phenylurea Compound

| Medium | Condition | Rate Constant (k) | Half-life (t1/2) | Reference |

| Methanol (B129727) | Oxygen | 0.021 h⁻¹ | 33.0 h | semanticscholar.orgnih.gov |

| Methanol | Nitrogen | 0.018 h⁻¹ | 38.5 h | semanticscholar.orgnih.gov |

| Dioxane | Oxygen | 0.015 h⁻¹ | 46.2 h | semanticscholar.orgnih.gov |

| Dioxane | Nitrogen | 0.012 h⁻¹ | 57.8 h | semanticscholar.orgnih.gov |

| Hexane | Oxygen | 0.009 h⁻¹ | 77.0 h | semanticscholar.orgnih.gov |

| Hexane | Nitrogen | 0.007 h⁻¹ | 99.0 h | semanticscholar.orgnih.gov |

| Water | Oxygen | 0.005 h⁻¹ | 138.6 h | semanticscholar.orgnih.gov |

| Water | Nitrogen | 0.004 h⁻¹ | 173.3 h | semanticscholar.orgnih.gov |

| Simulated Air (on Silica Gel) | Not specified | Not specified | ~120 h | semanticscholar.orgnih.gov |

Note: The data is for 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea and is presented to illustrate potential photolytic behavior.

Phenylurea herbicides are generally stable to hydrolysis at neutral pH values typically found in agricultural soils (pH 4-10). oup.comtandfonline.com Consequently, abiotic hydrolysis is often considered a minor degradation pathway under normal environmental conditions. tandfonline.com

However, the stability of the urea linkage can decrease under more acidic or basic conditions, leading to hydrolysis. tandfonline.com The spontaneous hydrolysis of urea itself is a very slow process, with an estimated half-life of 3.6 years at 38°C in solution. nih.gov The hydrolysis of the urea functional group in phenylurea herbicides would lead to the formation of the corresponding aniline and an amine derived from the other substituent. While generally slow, this pathway can become more significant in specific environmental compartments where pH values deviate from neutral.

Environmental Transport and Distribution Characteristics

The movement and distribution of 1-(p-chlorophenyl)-3-(2-propynyl)urea in the environment are governed by processes such as leaching through the soil profile and volatilization from soil and water surfaces. These characteristics determine the potential for the compound to move from its application site and impact other environmental compartments.

The potential for 1-(p-chlorophenyl)-3-(2-propynyl)urea to leach into groundwater is a significant environmental consideration. The mobility of phenylurea herbicides in soil is closely linked to their adsorption characteristics. nih.gov Compounds in this class that have lower adsorption to soil particles are more likely to be transported with soil water and may eventually reach groundwater.

The properties of the herbicide, such as its water solubility and octanol-water partition coefficient (Kow), along with soil characteristics like organic matter content, clay content, and pH, are critical in determining its leaching potential. nih.gov Generally, phenylurea herbicides are considered to be mobile in soils. nih.gov Rainfall and irrigation practices can facilitate their movement through the soil profile, potentially leading to the contamination of underlying groundwater. nih.gov The presence of chlorine atoms on the phenyl group, as in 1-(p-chlorophenyl)-3-(2-propynyl)urea, can influence the compound's adsorption, with an increase in chlorine atoms sometimes leading to higher adsorption to soil. nih.gov

Volatilization is the process by which a substance transforms from a solid or liquid state into a gas and moves into the atmosphere. For herbicides, this can be a significant pathway for dissipation from the application area. The tendency of a chemical to volatilize is determined by its vapor pressure and Henry's Law constant, as well as environmental factors like temperature, soil moisture, and air movement.

While specific data for 1-(p-chlorophenyl)-3-(2-propynyl)urea is not available, the volatilization potential for the broader class of urea-based compounds can be influenced by factors such as soil pH and temperature. Generally, volatilization losses for many urea-based compounds can be significant under conditions of high temperature and high soil pH. However, the specific structure of 1-(p-chlorophenyl)-3-(2-propynyl)urea, particularly the phenyl and propynyl (B12738560) groups, will dictate its unique vapor pressure and subsequent volatilization behavior. Without experimental data, a precise assessment of its volatilization risk remains speculative.

Quantification of Environmental Persistence and Half-Life in Various Compartments

Phenylurea herbicides are known to be persistent in soil and water. nih.gov Biodegradation is a primary mechanism for the breakdown of these compounds, often involving the enzymatic action of soil microorganisms. nih.govcapes.gov.br The structure of the specific phenylurea herbicide influences its susceptibility to microbial degradation. nih.gov Degradation in water and soil can lead to the formation of metabolites, which may also be of environmental concern. nih.gov

Photodegradation, the breakdown of a chemical by sunlight, can also contribute to the dissipation of some herbicides. researchgate.net While some herbicides are rapidly broken down by sunlight, phenylureas may only undergo photodegradation after prolonged exposure to light. researchgate.net

Detailed quantitative data on the half-life of 1-(p-chlorophenyl)-3-(2-propynyl)urea in soil, water, and other environmental compartments are not available in the reviewed literature. The table below provides a generalized view of factors influencing the environmental fate of phenylurea herbicides, which would apply to 1-(p-chlorophenyl)-3-(2-propynyl)urea.

Table 1: Factors Influencing the Environmental Fate of Phenylurea Herbicides

| Environmental Process | Influencing Factors | General Impact on Phenylurea Herbicides |

|---|---|---|

| Leaching | Soil organic matter, clay content, pH, rainfall/irrigation, water solubility of the compound. | Generally mobile, with increased leaching in soils with low organic matter and high water flow. nih.gov |

| Volatilization | Vapor pressure, temperature, soil moisture, soil pH. | Dependent on the specific compound's properties; can be a dissipation pathway, especially for some urea-based compounds under warm and alkaline conditions. |

| Biodegradation | Soil microbial community, soil moisture, temperature, oxygen availability, chemical structure. | A primary degradation pathway; persistence varies among different phenylurea compounds. nih.govnih.gov |

| Photodegradation | Sunlight intensity and duration, presence of sensitizing agents in water or on soil surfaces. | Generally considered a slower degradation process for phenylureas compared to other herbicides. researchgate.net |

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for isolating Urea (B33335), 1-(p-chlorophenyl)-3-(2-propynyl)- from complex matrices and for its precise quantification. Due to the characteristics of the phenylurea class of compounds, both gas and liquid chromatography can be adapted for its analysis.

Gas-Liquid Chromatography (GLC) Applications for Volatile Derivatives

Direct analysis of many phenylurea compounds by Gas-Liquid Chromatography (GLC) can be challenging due to their thermal instability, which may lead to degradation and the formation of isocyanate products within the hot injector port. nih.gov However, with careful optimization of conditions, GLC coupled with mass spectrometry (GC/MS) can be a viable method. For related phenylurea herbicides, successful analysis has been achieved without derivatization by maintaining specific chromatographic conditions, though the presence of degradation products is a factor to consider. nih.gov

To enhance volatility and thermal stability, derivatization is a common strategy. For structurally related chlorophenols, silylation to form trimethylsilyl (B98337) (TMS) ethers is a well-established technique prior to GC analysis. nih.gov A similar approach could be adapted for Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- , where the active hydrogens on the urea nitrogens could be derivatized.

Table 1: Predicted GLC Conditions for Analysis of Derivatized Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-

| Parameter | Condition |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table presents predicted conditions based on standard methods for similar compound classes.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred and most robust method for the analysis of phenylurea compounds, as it avoids the issue of thermal degradation. newpaltz.k12.ny.uschromatographyonline.com It is particularly well-suited for trace analysis in various sample matrices.

The standard approach involves reversed-phase chromatography, utilizing a C18 column. nih.govnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. nih.govnih.gov Detection is most commonly performed using an ultraviolet (UV) detector, with the wavelength set to the absorption maximum of the chromophore, which for phenylureas is often in the range of 210-245 nm. chromatographyonline.comnih.gov

For enhanced sensitivity and selectivity, especially in complex samples, post-column derivatization can be employed. This involves the photolytic conversion of the phenylurea to a primary amine, which is then reacted with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) to produce a highly fluorescent isoindole derivative, detectable at very low concentrations. nih.gov Solid-phase extraction (SPE) with C18 cartridges is a frequently used technique for the preconcentration and clean-up of samples prior to HPLC analysis. chromatographyonline.comnih.gov

Table 2: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water | nih.govnih.gov |

| Flow Rate | 0.75 - 1.0 mL/min | chromatographyonline.comnih.gov |

| Detector | Diode Array Detector (DAD) or UV at ~245 nm | nih.gov |

| Injection Volume | 20 µL | |

| Column Temperature | 25 °C | nih.gov |

This table is a compilation of typical conditions reported for the analysis of related phenylurea herbicides.

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- , as well as for assessing its purity.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule. The spectra provide a unique "fingerprint" based on the vibrational modes of the chemical bonds.

For Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- , key vibrational bands can be predicted based on data from analogous structures. uantwerpen.bescispace.com The spectrum would be dominated by signals from the p-chlorophenyl ring, the urea linkage, and the propargyl group.

Table 3: Predicted IR and Raman Vibrational Frequencies for Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (urea) | 3300 - 3400 | Stretching |

| C≡C (alkyne) | 2100 - 2140 | Stretching (weak in IR, stronger in Raman) |

| ≡C-H (alkyne) | ~3300 | Stretching |

| C=O (urea) | 1630 - 1680 | Stretching (Amide I band) |

| N-C-N (urea) | 1550 - 1600 | Asymmetric stretching (Amide II band) |

| C-N (urea) | 1400 - 1450 | Stretching |

| C=C (aromatic) | 1490 - 1600 | Ring stretching |

| C-Cl (aromatic) | 700 - 750 | Stretching |

This table is based on established characteristic group frequencies and data from structurally similar compounds. uantwerpen.bescispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom in Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- .

Based on data from similar 1,3-disubstituted ureas, the expected chemical shifts can be estimated. nih.govnih.gov The ¹H NMR spectrum would show distinct signals for the aromatic protons, the two NH protons of the urea linkage, and the protons of the propargyl group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the urea and the two sp-hybridized carbons of the alkyne.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- in DMSO-d₆

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| p-Chlorophenyl (aromatic CH) | 7.20 - 7.50 (multiplet) | 120 - 135 |

| NH (adjacent to phenyl) | 8.0 - 8.7 (singlet) | - |

| NH (adjacent to propargyl) | 6.0 - 6.8 (triplet) | - |

| CH₂ (propargyl) | ~4.0 (doublet) | ~30 |

| CH (alkyne) | ~3.1 (triplet) | ~72 |

| C≡ (alkyne) | - | ~82 |

| C=O (urea) | - | ~155 |

This table presents estimated chemical shifts based on published data for analogous compounds. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural confirmation. When coupled with a chromatographic inlet like GC or HPLC, it becomes a highly sensitive and specific analytical tool.

For Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- , electron ionization (EI) would likely lead to significant fragmentation. The molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Key fragmentation pathways for phenylureas typically involve cleavage of the urea bonds. wikipedia.orglibretexts.orgmiamioh.edu For this specific compound, expected fragment ions would include the p-chlorophenyl isocyanate radical cation and the p-chlorophenylaminium ion.

Table 5: Predicted Key Mass Fragments for Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- under EI-MS

| m/z Value | Proposed Fragment Identity |

| 208/210 | [M]⁺˙ (Molecular ion) |

| 169/171 | [Cl-C₆H₄-N-C=O]⁺˙ (p-chlorophenyl isocyanate radical cation) |

| 127/129 | [Cl-C₆H₄-NH₂]⁺˙ (p-chloroaniline radical cation) |

| 111/113 | [Cl-C₆H₄]⁺ (p-chlorophenyl cation) |

| 39 | [C₃H₃]⁺ (propargyl cation) |

This table outlines predicted fragmentation patterns based on the general fragmentation rules for phenylureas and related structures. libretexts.orgmiamioh.edu

Development of Sample Preparation and Extraction Protocols for Complex Matrices

The accurate detection and quantification of "Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-" in complex matrices such as soil, water, and biological tissues are critically dependent on the efficacy of sample preparation and extraction protocols. These initial steps are designed to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the final analytical instrument. Due to the absence of specific published methods for "Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-", this section outlines established and effective protocols for the broader class of phenylurea herbicides, which are directly applicable.

The primary techniques employed for the extraction of phenylurea herbicides from various environmental and biological samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The choice of method is contingent upon the nature of the sample matrix, the physicochemical properties of the analyte, and the desired level of sensitivity and selectivity.

Solid-Phase Extraction (SPE)

SPE is a widely adopted technique for the extraction of phenylurea herbicides from aqueous samples, including tap water, river water, and wastewater. It offers several advantages, such as high recovery rates, good reproducibility, and the ability to process large sample volumes, leading to lower detection limits. The selection of the sorbent material is a crucial parameter in developing a robust SPE method.

For phenylurea herbicides, which are moderately polar compounds, reversed-phase sorbents like C18 (octadecyl-bonded silica) and graphitized carbon black (e.g., Carbopack B) are commonly utilized. Graphitized carbon black has demonstrated superior extraction efficiency, particularly for more polar phenylurea herbicides, when compared to C18 cartridges. nih.gov

A typical SPE protocol for water samples involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water to activate the sorbent.

Loading: The water sample, often acidified to a specific pH to ensure the analyte is in a neutral form, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove co-extracted interferences.

Elution: The retained analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or a mixture of dichloromethane (B109758) and methanol (B129727). nih.gov

The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis. Studies on various phenylurea herbicides have reported high recoveries from spiked water samples using SPE. For instance, recoveries of over 92% have been achieved for several phenylureas from water samples spiked at levels between 30 and 3000 ng/L using a Carbopack B cartridge. nih.gov Another study on the analysis of five phenylurea herbicides in tap water and soft drinks using C18 SPE cartridges reported good recoveries for all analytes. chromatographyonline.com

| Matrix | SPE Sorbent | Sample Pre-treatment | Elution Solvent | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| Environmental Water | Graphitized Carbon Black (Carbopack B) | None specified | Methylene chloride-methanol (95:5, v/v) | > 92 | nih.gov |

| Tap Water & Soft Drinks | C18 | Filtration and degassing | Acetonitrile | Good (specific values not provided) | chromatographyonline.com |

| Natural Waters | Carbopack B | None specified, followed by derivatization | Not specified for initial SPE | Not specified for SPE alone | nih.gov |

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of phenylurea herbicides from solid or semi-solid matrices like soil and plant tissues, a preliminary extraction with an organic solvent is usually required.

A common approach for soil samples involves mechanical shaking or sonication of the soil with a suitable organic solvent, such as methanol or acetonitrile, or a mixture thereof. The resulting extract is then filtered or centrifuged. For plant samples, homogenization in an organic solvent is a standard procedure.

The initial extract often contains a significant amount of co-extracted matrix components that can interfere with the final analysis. Therefore, a clean-up step is essential. This can be achieved through a subsequent LLE, where the extract is partitioned between an organic solvent (e.g., dichloromethane) and water. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase.

A more recent and miniaturized version of LLE is Dispersive Liquid-Liquid Microextraction (DLLME). This technique uses a small amount of extraction solvent dispersed in the aqueous sample by a disperser solvent (e.g., acetone, acetonitrile). This creates a cloudy solution with a large surface area for rapid extraction. After centrifugation, the sedimented organic phase is collected for analysis. For phenylurea herbicides in aqueous samples, a partitioned DLLME method using dichloromethane as the extraction solvent and tetrahydrofuran (B95107) (THF) as the dispersive solvent has shown high enrichment factors and recoveries ranging from 91.2% to 104.1% from spiked river water samples. nih.gov

| Matrix | Extraction Technique | Extraction Solvent | Dispersive Solvent | Average Recovery (%) | Reference |

|---|---|---|---|---|---|

| Aqueous Samples | Partitioned Dispersive Liquid-Liquid Microextraction (PDLLME) | Dichloromethane | Tetrahydrofuran (THF) | 91.2 - 104.1 | nih.gov |

Advanced Extraction Techniques

To enhance selectivity, particularly in highly complex matrices, more advanced extraction techniques such as Molecularly Imprinted Solid-Phase Extraction (MISPE) are being developed. Molecularly imprinted polymers (MIPs) are synthesized with template molecules that are structurally similar to the target analyte. This creates specific recognition sites, allowing for a highly selective extraction. A study on the clean-up of phenylurea herbicides in plant extracts demonstrated that a two-step MISPE procedure effectively removed matrix interferences while retaining the ability to selectively rebind the target analytes. nih.gov

The development of effective sample preparation and extraction protocols is a continuous process. While the methods described for phenylurea herbicides provide a strong foundation, the optimization of these protocols specifically for "Urea, 1-(p-chlorophenyl)-3-(2-propynyl)-" would require dedicated research. This would involve fine-tuning parameters such as sorbent type, solvent composition, pH, and extraction time to achieve the highest possible recovery and purity for this specific compound from the matrix of interest.

Agricultural and Ecological Implications Excluding Human Exposure and Clinical Applications

Applications in Crop Protection and Agroecosystem Management

Extensive research has not yielded specific data regarding the application of Urea (B33335), 1-(p-chlorophenyl)-3-(2-propynyl)- in crop protection or agroecosystem management. Information on its efficacy in weed control, its herbicidal spectrum, or its selectivity and phytotoxicity in various crop species is not available in the public domain.

Efficacy in Weed Control and Herbicide Spectrum

There is currently no scientific literature available that details the efficacy of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- for weed control or characterizes its spectrum of activity against different weed species.

Selectivity and Phytotoxicity in Various Crop Species

Data regarding the selectivity of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- in different crops and its potential for phytotoxicity are not documented in available research.

Ecological Effects on Non-Target Organisms within Agricultural Systems

Specific studies on the ecological effects of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- on non-target organisms within agricultural environments are not present in the available scientific literature. While research exists on the broader class of urea-based herbicides, this information is not specific to the compound . For instance, long-term application of some phenylurea herbicides, such as diuron (B1670789) and linuron, has been shown to affect the structure and metabolic potential of soil microbial communities. nih.gov However, it is crucial to note that these findings cannot be directly extrapolated to Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- without specific studies.

Impact on Soil Microbiota and Beneficial Organisms

There is no specific information available on the impact of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- on soil microbiota and other beneficial organisms. Studies on other urea herbicides have indicated that they can alter soil microbial communities, but compound-specific data is necessary for an accurate assessment. nih.gov

Responses of Aquatic Biota to Environmental Concentrations

No data from studies on the responses of aquatic biota to environmental concentrations of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- could be located.

Effects on Avian and Terrestrial Invertebrate Populations

Information regarding the effects of Urea, 1-(p-chlorophenyl)-3-(2-propynyl)- on avian and terrestrial invertebrate populations is not available in the current body of scientific research. The toxicological impact of pesticides on birds can be influenced by various factors, including the specific chemical structure of the compound and the metabolic capacity of the avian species. nih.gov

Evolution of Herbicide Resistance in Weed Populations

The repeated and widespread use of any herbicide creates a strong selection pressure on weed populations, favoring the survival and reproduction of rare, naturally occurring individuals with some form of resistance. Over time, this can lead to the evolution of herbicide-resistant weed populations, rendering the herbicide ineffective. Buturon (B166553), as a PSII inhibitor, is part of a herbicide group to which numerous weed species have evolved resistance.

Mechanisms of Resistance Development (e.g., Altered Target Sites, Enhanced Metabolism)

Two primary mechanisms are responsible for the evolution of herbicide resistance in weeds: target-site resistance (TSR) and non-target-site resistance (NTSR), with enhanced metabolism being a key form of NTSR.

Target-Site Resistance (TSR): Buturon, like other phenylurea herbicides, acts by inhibiting the D1 protein in Photosystem II of the photosynthetic electron transport chain. hracglobal.comresearchgate.net This protein is encoded by the psbA gene located in the chloroplast DNA. nih.gov The most common mechanism of resistance to PSII inhibitors is a mutation in the psbA gene, which alters the D1 protein and reduces the binding affinity of the herbicide. nih.gov A single nucleotide polymorphism (SNP) is often the cause, leading to a change in a single amino acid in the protein. nih.gov

While specific mutations conferring resistance directly to buturon are not extensively documented in the available literature, research on other phenylurea and PSII-inhibiting herbicides provides insight into the likely mutations. For instance, a serine to glycine (B1666218) substitution at position 264 of the D1 protein is a well-known mutation that confers high levels of resistance to triazine herbicides, another class of PSII inhibitors. tau.ac.ilnih.govuwa.edu.au However, this particular mutation often does not confer significant resistance to urea herbicides. hracglobal.com More relevant to buturon, other mutations in the psbA gene have been identified that do confer resistance to phenylureas like diuron. For example, a novel Phe274-Val substitution in the psbA gene of wild radish (Raphanus raphanistrum) has been shown to confer a modest level of resistance to diuron. nih.govuwa.edu.au It is plausible that similar mutations could be responsible for resistance to buturon in weed populations.

Table 1: Examples of psbA Gene Mutations Conferring Resistance to PSII-Inhibiting Herbicides

| Mutation (Amino Acid Substitution) | Weed Species | Herbicide(s) Resistance Conferred | Reference |

|---|---|---|---|

| Ser264-Gly | Raphanus raphanistrum (Wild Radish) | Atrazine (B1667683) | nih.gov |

| Phe274-Val | Raphanus raphanistrum (Wild Radish) | Atrazine, Metribuzin, Diuron | nih.govuwa.edu.au |

| Ser264 to Alanine (B10760859) | Anacystis nidulans R2 | Diuron | nih.gov |

Enhanced Metabolism (NTSR): Non-target-site resistance involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. nih.gov A key NTSR mechanism is enhanced metabolism, where resistant plants are able to detoxify the herbicide more rapidly than susceptible plants. This can be due to the increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govmdpi.com

Studies on the metabolism of buturon in wheat have identified several metabolites, indicating that the crop plant possesses pathways to break down the herbicide. These metabolites include N-(p-chlorophenyl)-N-methyl-O-methyl-carbamate, N-phenyl-N'-formyl-urea, two unstable metabolites that yield (p-chlorophenyl)-isocyanate, N-(p-chlorophenyl)-N'-methyl-N'-isobutenylol-urea, p-chloroformanilide, and biologically bound p-chloroaniline. nih.gov In the roots and basal stems, N-(p-chlorophenyl)-O-methyl-carbamate and N-(p-chlorophenyl)-N'-methyl-urea were also identified. nih.gov Research has shown that in wheat, the rate of buturon metabolism increases in the shoots over a seven-day period. oup.comoup.com It is conceivable that weed species could evolve enhanced versions of these metabolic pathways, leading to resistance. For instance, enhanced metabolism mediated by P450 enzymes has been implicated in resistance to other phenylurea herbicides. mdpi.com

Table 2: Identified Metabolites of Buturon in Wheat

| Metabolite | Location in Plant | Reference |

|---|---|---|

| N-(p-chlorophenyl)-N-methyl-O-methyl-carbamate | Straw and husk extracts | nih.gov |

| N-phenyl-N'-formyl-urea | Straw and husk extracts | nih.gov |

| (p-chlorophenyl)-isocyanate (from unstable metabolites) | Straw and husk extracts | nih.gov |

| N-(p-chlorophenyl)-N'-methyl-N'-isobutenylol-urea | Straw and husk extracts | nih.gov |

| p-chloroformanilide | Straw and husk extracts | nih.gov |

| p-chloroaniline (biologically bound) | Straw and husk extracts | nih.gov |

| N-(p-chlorophenyl)-O-methyl-carbamate | Root and basal stem extract | nih.gov |

| N-(p-chlorophenyl)-N'-methyl-urea | Root and basal stem extract | nih.gov |

| p-chloroacetanilide | General plant tissue | oup.comoup.com |

| Conjugates | General plant tissue | oup.comoup.com |

Strategies for Resistance Management and Mitigation

To combat the evolution of herbicide resistance, a multi-faceted approach known as Integrated Weed Management (IWM) is essential. These strategies are not specific to buturon but are applicable to all herbicides.

Herbicide Rotation and Mixtures: The cornerstone of resistance management is the rotation of herbicides with different modes of action. This prevents the continuous selection for resistance to a single herbicide class. Tank-mixing herbicides with different modes of action that are both effective against the target weed can also be a powerful strategy.

Crop Rotation: Rotating crops allows for the use of different herbicides and cultivation practices, disrupting the life cycle of weeds and reducing the selection pressure for resistance.

Cultural Practices: Implementing cultural practices that enhance crop competitiveness, such as adjusting planting dates, using higher seeding rates, and selecting competitive crop varieties, can help to suppress weed growth and reduce reliance on herbicides.

Mechanical and Physical Control: Tillage and other mechanical weed control methods can be integrated into a weed management program to control escaped weeds and reduce the weed seed bank.

Scouting and Monitoring: Regularly scouting fields to identify weed escapes and monitoring for shifts in weed populations can provide an early warning of developing resistance, allowing for timely intervention.

Interactions with Other Agrochemicals in the Environment

In modern agriculture, it is common for multiple agrochemicals, including herbicides, insecticides, and fungicides, to be applied to the same field, either simultaneously as a tank-mix or sequentially. These co-applications can lead to complex interactions that can alter the efficacy and environmental fate of the individual compounds.

Synergistic and Antagonistic Effects on Herbicidal Activity

The interaction between two or more agrochemicals can result in different outcomes for herbicidal activity:

Synergism: The combined effect of the chemicals is greater than the sum of their individual effects. This can be beneficial, potentially allowing for lower application rates. For example, some studies have shown that certain herbicides can synergize the toxicity of insecticides to insects, though the reverse (insecticide synergizing a herbicide) is less commonly the primary goal. nih.gov Research has shown that the PSII-inhibiting herbicide atrazine can enhance the toxicity of several insecticides. nih.gov

Antagonism: The combined effect is less than that of the most active component applied alone. This is an undesirable outcome as it can lead to reduced weed control. For instance, tank-mixing certain broadleaf and grass herbicides can sometimes result in reduced efficacy against grass weeds.

Additive Effect: The combined effect is equal to the sum of the individual effects.

While specific studies on the synergistic or antagonistic effects of buturon with other named agrochemicals are scarce in the readily available literature, general principles of herbicide interactions apply. For example, the phytotoxicity of the phenylurea herbicides monuron (B1676734) and diuron on certain crops is increased when applied with the insecticide phorate. tau.ac.il Conversely, antagonism has been observed in other combinations. tau.ac.il

Influence on the Metabolism and Environmental Fate of Co-Applied Pesticides

The presence of one agrochemical can influence the breakdown and movement of another in the environment. This can occur through several mechanisms:

Effects on Microbial Degradation: Soil microorganisms play a crucial role in the degradation of many pesticides. The application of one pesticide can alter the soil microbial community, which in turn can affect the degradation rate of another co-applied pesticide. For example, long-term application of phenylurea herbicides has been shown to alter the structure and metabolic potential of soil microbial communities. nih.gov Some studies have shown that certain herbicides can stimulate the proliferation of some microbial groups while inhibiting others, which could have cascading effects on the degradation of other substances. mdpi.com

Induction or Inhibition of Plant Metabolism: The application of one chemical can sometimes induce the production of metabolic enzymes in a plant that can then also metabolize a second, co-applied chemical more rapidly, potentially leading to reduced efficacy. Conversely, one chemical could inhibit the enzymes responsible for breaking down another, leading to increased persistence and potential for crop injury or enhanced weed control.

Alteration of Physicochemical Properties: In a tank-mix, the formulation of one pesticide can alter the physical properties (e.g., solubility, volatility) of another, which can affect its absorption by plants and its fate in the environment.

The environmental fate of buturon itself is characterized by rapid degradation in the soil, although some of its metabolites are more persistent. wikipedia.org Its mobility in soil is influenced by factors such as organic matter content. wikipedia.org The interaction with other co-applied pesticides could potentially alter this degradation and mobility profile. For example, if a co-applied fungicide inhibits the microbial populations responsible for buturon degradation, its persistence in the soil could increase. Conversely, another substance might stimulate microbial activity that accelerates buturon's breakdown.

Q & A

Q. How can researchers identify novel biological targets for this urea derivative?

- Methodological Answer : Chemoproteomics (activity-based protein profiling) screens for target engagement in cell lysates. CRISPR-Cas9 knockout libraries identify genes essential for compound efficacy. In silico target prediction tools (SwissTargetPrediction) prioritize kinases or GPCRs based on structural similarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.